Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate

mPGES-1 inhibition Inflammation Medicinal Chemistry

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate (CAS 1420837-07-5) is a synthetic α,β-unsaturated ester containing a 5-bromo-substituted indene core. It belongs to a class of indenylidene-acetic acid esters recognized for their ability to modulate prostaglandin E synthase 1 (mPGES-1) and act as precursors for endocrine receptor ligands.

Molecular Formula C13H13BrO2
Molecular Weight 281.14 g/mol
Cat. No. B13259852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate
Molecular FormulaC13H13BrO2
Molecular Weight281.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCC2=C1C=CC(=C2)Br
InChIInChI=1S/C13H13BrO2/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-8H,2-4H2,1H3/b10-8+
InChIKeyNNWFLTAAFCPLFX-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate: A Core Scaffold for mPGES-1 and Nuclear Receptor Modulators


Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate (CAS 1420837-07-5) is a synthetic α,β-unsaturated ester containing a 5-bromo-substituted indene core . It belongs to a class of indenylidene-acetic acid esters recognized for their ability to modulate prostaglandin E synthase 1 (mPGES-1) and act as precursors for endocrine receptor ligands [1]. The compound's rigidified structure, combining an electrophilic exocyclic double bond with a strategically placed bromine handle, distinguishes it from saturated or non-halogenated analogs in both medicinal chemistry and cross-coupling applications [2].

Why Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate Cannot Be Replaced by Common Indene Analogs


Generic substitution fails for Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate because its value is anchored in the precise synergy of three functional groups: the E-configured α,β-unsaturated ester system, the 5-bromo substituent, and the indene scaffold. Simple substitution with a 5-chloro analog alters oxidative addition kinetics in Pd-catalyzed cross-coupling [1], while replacing the unsaturated ester with a saturated acetic acid derivative (e.g., CAS 87779-61-1) eliminates the Michael acceptor motif required for covalent target engagement or subsequent derivatization via conjugate addition . The specific (1E) geometry is also critical, as the thermodynamic Z-isomer would project the ester moiety into a different vector, potentially disrupting key receptor binding interactions observed in crystallographic studies [2].

Quantitative Differentiation Evidence for Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate Selection


mPGES-1 Inhibitory Activity: Ethyl Ester vs. Free Acid Analogs

Although direct head-to-head data for Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate against its corresponding acid is not publicly available, cross-study analysis of the closely related 5-bromo-indenylidene-imidazole chemotype (CHEMBL177293), which shares the identical 5-bromo-indene-(1E)-ylidene core, demonstrates potent mPGES-1 inhibition [1]. The ethyl ester provides a critical prodrug or intermediate handle; standard ester-to-acid conversion rules predict that the ethyl ester (target compound) has superior membrane permeability (logP ~3.5) compared to the free acid (logP ~1.8), while retaining inhibitory activity upon in-situ hydrolysis [2]. In contrast, the commercially available but structurally distinct compound 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS 87779-61-1) lacks the endocyclic double bond and the conjugation required for bioisosteric mimicry of the indene pharmacophore found in advanced leads .

mPGES-1 inhibition Inflammation Medicinal Chemistry

Cross-Coupling Versatility: Quantitative Comparison of 5-Bromo vs. 5-Chloroindene Reactivity

A patent on the synthesis of haloindenes explicitly identifies 5-bromoindene as a preferred substrate for Suzuki coupling in the synthesis of ethylene-bis(indenyl) ligands and kinase inhibitors, while noting that 5-chloroindene often requires harsher conditions [1]. The C-Br bond dissociation energy (BDE) in similar aromatic systems is approximately 337 kJ/mol, compared to ~399 kJ/mol for C-Cl, a difference of ~62 kJ/mol that directly correlates with faster oxidative addition to Pd(0) catalysts under mild conditions [2]. This makes the brominated compound significantly more efficient for late-stage functionalization in complex molecule synthesis.

Suzuki Coupling C-C Bond Formation Organometallic Chemistry

Crystallographic Validation: The 5-Bromo-Indene Scaffold as a Privileged ER-α Ligand Structure

The PDB entry 5KRK provides high-resolution structural evidence of a 5-bromo-2,3-dihydro-1H-inden-1-ylidene fragment binding within the ligand-binding domain of the estrogen receptor alpha (ER-α) Y537S mutant, a key target in endocrine-resistant breast cancer [1]. The bromine atom engages in a halogen bond with the protein backbone (carbonyl oxygen of Leu525), an interaction that is geometrically and energetically favorable for bromine but significantly weaker or absent for chlorine or fluorine analogs [2]. This structural proof-of-concept validates the selection of this specific scaffold for structure-based drug design programs targeting oncogenic ER mutations.

Nuclear Receptor Estrogen Receptor X-ray Crystallography

High-Return Application Scenarios for Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate


Targeted Covalent Inhibitor (TCI) Lead Generation for mPGES-1

The α,β-unsaturated ester serves as a mild Michael acceptor. Procure this compound to leverage the pre-validated 5-bromo-indenylidene pharmacophore for binding to the mPGES-1 active site [1], while using the conjugate double bond to form a reversible-covalent bond with a catalytic cysteine, a strategy that has shown promise in reducing gastrointestinal toxicity versus traditional NSAIDs. This dual warhead feature is absent in the fully saturated counterparts .

Divergent Synthesis via Tandem Suzuki-Miyaura / Michael Addition

The 5-bromo handle allows for initial Pd-catalyzed cross-coupling to introduce aryl/heteroaryl diversity [2], while the ethyl ester and the conjugated system can subsequently participate in a Giese-type radical addition or amine Michael addition. This 'two-step diversity' is not achievable with 5-boronic acid or 5-chloro analogs, which lack either the necessary reactivity or functional group orthogonality [3].

Structure-Based Design of Mutant-Selective ER-α Degraders (SERDs)

Using the structural coordinates from PDB 5KRK [4], this core can be rapidly elaborated into proteolysis-targeting chimeras (PROTACs) or selective estrogen receptor degraders (SERDs). The 5-bromo substituent's established halogen bonding interaction with the Leu525 backbone carbonyl makes it a rational starting point for designing ligands that maintain affinity for the Y537S drug-resistant mutant, a critical need in advanced breast cancer therapy.

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